molecular formula C20H18ClN3O3S B5977892 2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide

2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B5977892
M. Wt: 415.9 g/mol
InChI Key: KXMNNLMKNFDNBN-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a chlorophenyl group, and a sulfanyl-acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-4-3-5-13(2)19(12)22-17(26)11-28-20-23-16(25)10-18(27)24(20)15-8-6-14(21)7-9-15/h3-10,25H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMNNLMKNFDNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=O)N2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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